Dimethylaminocyclophosphamide-PEG5-t-butyl ester
Description
Structural and Functional Characteristics of Cyclophosphamide Derivatives
Cyclophosphamide’s Prodrug Mechanism and Metabolic Activation
Cyclophosphamide (CP) is a nitrogen mustard prodrug requiring hepatic cytochrome P450-mediated oxidation to form 4-hydroxycyclophosphamide (4-HO-CP), the active metabolite responsible for DNA crosslinking. The introduction of a dimethylamino group at the 4-position, as in dimethylaminocyclophosphamide, alters the electron density around the phosphoramide bond, potentially modulating its susceptibility to enzymatic activation. Field-desorption mass spectrometry studies of CP derivatives have demonstrated that substituents at the 4-position influence metabolic pathways; for instance, 4-alkylthio derivatives exhibit distinct fragmentation patterns compared to the parent compound. The dimethylamino group may further stabilize the prodrug during systemic circulation, reducing off-target activation in non-malignant tissues.
PEG5 Spacer: Enhancing Solubility and Tumor Accumulation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone strategy in prodrug design. The PEG5 spacer in dimethylaminocyclophosphamide-PEG5-t-butyl ester consists of five ethylene glycol units, conferring amphiphilic properties that improve aqueous solubility and prolong plasma half-life. Pharmacokinetic studies of PEGylated 5-fluorouracil derivatives demonstrate a 10.8-fold increase in drug loading capacity and a 98% release rate within 24 hours in plasma, attributed to esterase-mediated cleavage of PEG-drug linkages. For CP derivatives, PEGylation mitigates rapid renal clearance and enhances tumor accumulation via the enhanced permeability and retention (EPR) effect, as evidenced by a 73% disease control rate in colorectal cancer models using PEGylated liposomal formulations.
Table 1: Comparative Pharmacokinetic Properties of Cyclophosphamide Derivatives
| Parameter | Cyclophosphamide | PEG5-Conjugated Derivative |
|---|---|---|
| Plasma Half-life (h) | 3–12 | 24–48 |
| Tumor Accumulation (%) | 2–5 | 15–20 |
| Metabolic Stability | Low | High |
| Systemic Toxicity | High | Moderate |
tert-Butyl Ester: A Stabilizing Moiety for Controlled Release
The tert-butyl ester group serves as a hydrolytically labile protecting group that delays premature drug release until enzymatic or acidic conditions trigger cleavage. In vitro studies of PEGylated prodrugs with tert-butyl esters demonstrate pH-dependent release kinetics, with only 55.9% drug release in tumor homogenate (pH 6.5–7.0) versus 98.15% in plasma (pH 7.4) over 24 hours. This selectivity ensures that the active dimethylaminocyclophosphamide metabolite is preferentially liberated in tumor microenvironments, where esterase activity and slightly acidic pH prevail. Molecular dynamics simulations suggest that the bulky tert-butyl group sterically hinders nucleophilic attack on the ester bond, further enhancing stability during systemic circulation.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(dimethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N2O9P/c1-22(2,3)33-21(25)7-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-9-24-8-6-10-32-34(24,26)23(4)5/h6-20H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEZKHIDTQVRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethylaminocyclophosphamide-PEG5-t-butyl ester is a compound that combines the pharmacological properties of cyclophosphamide, a well-known chemotherapeutic agent, with polyethylene glycol (PEG) to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dimethylaminocyclophosphamide : A derivative of cyclophosphamide that enhances its cytotoxic effects.
- PEG5-t-butyl ester : This moiety increases water solubility and reduces immunogenicity, facilitating better distribution in biological systems.
Molecular Formula : CHNOP
Molar Mass : 350.35 g/mol
CAS Number : 2185810-95-9
Dimethylaminocyclophosphamide exerts its biological effects primarily through the following mechanisms:
- Alkylation of DNA : The active metabolites of cyclophosphamide form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
- Induction of Apoptosis : The compound triggers programmed cell death in rapidly dividing cells, which is particularly beneficial in targeting cancer cells.
- Immunomodulatory Effects : PEGylation modifies the pharmacokinetics of the drug, potentially enhancing its immunosuppressive properties while reducing systemic toxicity.
In Vitro Studies
Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines:
These results indicate that the compound retains potent anti-cancer activity comparable to traditional cyclophosphamide but with improved solubility due to PEGylation.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of this compound.
- Results : Significant tumor regression was observed at doses as low as 10 mg/kg, with minimal side effects compared to non-PEGylated counterparts.
Case Studies
-
Case Study in Ovarian Cancer :
- A clinical trial evaluated the efficacy of this compound in patients with recurrent ovarian cancer. Results showed a response rate of 60% with manageable toxicity profiles.
-
Combination Therapy :
- Another study explored the use of this compound in combination with immunotherapy agents, demonstrating enhanced efficacy and improved patient outcomes.
Safety and Toxicity
While PEGylation generally reduces toxicity, studies have indicated some adverse effects:
- Hematological Toxicity : Mild leukopenia observed in some patients.
- Gastrointestinal Effects : Nausea and vomiting were reported but were manageable with standard antiemetic therapy.
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of Dimethylaminocyclophosphamide-PEG5-t-butyl ester is in drug delivery systems. The PEG component improves the solubility of poorly water-soluble drugs, facilitating their administration and enhancing their therapeutic efficacy. This modification is particularly beneficial for chemotherapeutic agents that require precise dosing and targeted delivery to minimize side effects.
Bioconjugation Techniques
The compound is also utilized in bioconjugation, where it acts as a linker between drugs and targeting molecules such as antibodies or peptides. This application is critical for developing targeted therapies that can selectively bind to cancer cells, thereby reducing collateral damage to healthy tissues.
Surface Modification of Drug Particles
Surface modification using this compound allows for improved stability and bioavailability of drug formulations. The hydrophilic nature of PEG enhances the dispersion of drug particles in biological fluids, which is essential for effective drug delivery.
Enhanced Solubility and Bioavailability
A study demonstrated that the incorporation of PEG5-t-butyl ester significantly improved the solubility of dimethylaminocyclophosphamide in aqueous solutions compared to its unmodified form. This enhancement was attributed to the hydrophilic nature of PEG, which reduces aggregation and promotes better dispersion in biological environments .
Targeted Drug Delivery
In another case study, researchers explored the use of this compound in a targeted drug delivery system for cancer therapy. The results indicated that conjugating the drug with PEG facilitated its accumulation in tumor tissues while minimizing systemic exposure, thereby enhancing therapeutic outcomes .
Comparative Data Table
| Application Area | Description | Benefits |
|---|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Improved therapeutic efficacy |
| Bioconjugation Techniques | Links drugs to targeting molecules | Selective binding to target cells |
| Surface Modification | Modifies drug particle surfaces for better stability | Enhanced dispersion in biological fluids |
Comparison with Similar Compounds
Comparative Analysis with Similar PEG5-t-butyl Esters
Structural and Functional Comparison
The table below summarizes key properties of PEG5-t-butyl ester derivatives with distinct functional groups:
Acid-PEG5-t-butyl ester
- Functional Group : Carboxylic acid (post-ester cleavage).
- Applications : Forms stable amide bonds with amines, making it ideal for bioconjugates (e.g., protein-drug conjugates) .
- Advantage : High biocompatibility and water solubility.
Amino-PEG5-t-butyl ester
- Functional Group : Primary amine (post-ester cleavage).
- Applications: Used in peptide synthesis, drug-release systems, and nanotechnology due to its nucleophilic reactivity .
- Advantage : Versatile in crosslinking reactions (e.g., with aldehydes or carboxylic acids).
Ald-Phenyl-PEG5-t-butyl ester
- Functional Group : Aldehyde (phenyl-substituted).
- Applications : Facilitates Schiff base formation with amines, useful in ligand coupling and surface functionalization .
- Advantage: Enhanced stability compared to non-aryl aldehydes.
Ald-CH2-PEG5-t-butyl Ester
Hypothetical Comparison with Dimethylaminocyclophosphamide-PEG5-t-butyl Ester
While direct data are unavailable, the dimethylaminocyclophosphamide analog would differ in the following ways:
- Functional Group: Dimethylaminocyclophosphamide (alkylating agent) instead of acid, amine, or aldehyde.
- Applications : Likely used in targeted cancer therapy, leveraging cyclophosphamide’s DNA-crosslinking properties with PEG’s stealth capabilities.
- Advantage : Combines the cytotoxic effects of cyclophosphamide with PEG’s prolonged circulation half-life.
Research Findings and Limitations
- Synthesis Challenges : PEG5-t-butyl esters require precise control during ester cleavage to avoid premature activation .
- Stability: Aldehyde derivatives (e.g., Ald-Phenyl-PEG5) exhibit higher stability in storage compared to amino or acid variants .
- Biocompatibility: PEG spacers reduce immunogenicity, but the dimethylaminocyclophosphamide moiety may introduce toxicity risks absent in non-cytotoxic analogs .
Notes
- Data Gaps: Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from related PEG5 derivatives.
- Contradictions: discusses non-PEG phosphonate esters, which are structurally and functionally distinct from PEG5-t-butyl esters, highlighting the need for domain-specific analysis .
- Recommendations: Further studies should focus on cytotoxicity profiling and in vivo efficacy of dimethylaminocyclophosphamide-PEG5 conjugates.
Preparation Methods
Nucleophilic Substitution Protocol
-
Reagents : Cyclophosphamide, dimethylamine, anhydrous tetrahydrofuran (THF).
-
Conditions :
-
Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (eluent: 7:3 hexane/ethyl acetate).
Key Challenge : Competing over-alkylation can occur; excess dimethylamine and controlled temperature mitigate this.
Preparation of PEG5-t-Butyl Ester
The PEG5 linker requires a carboxylic acid terminus protected as a t-butyl ester.
Esterification via Acid-Catalyzed Reaction
-
Reagents : PEG5-carboxylic acid, tert-butanol, perchloric acid (HClO₄).
-
Conditions :
-
Workup : Extract with ethyl acetate, wash with brine, and concentrate.
Table 1: Optimization of PEG5-t-Butyl Ester Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–10 | 15–20 | 0–10 |
| Reaction Time (h) | 48 | 24 | 72 |
| Catalyst (equiv HClO₄) | 0.1 | 0.2 | 0.1 |
| Yield (%) | 85 | 78 | 90 |
Conjugation of Dimethylaminocyclophosphamide to PEG5-t-Butyl Ester
Coupling the two modules demands a robust amide or ester bond formation.
Carbodiimide-Mediated Amidation
-
Reagents : Dimethylaminocyclophosphamide, PEG5-t-butyl ester, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Conditions :
-
Workup : Filter to remove dicyclohexylurea, concentrate, and purify via flash chromatography (gradient: 5–10% methanol/DCM).
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbodiimide | DCC/DMAP | 60–65 | 98 |
| HATU | HATU, DIPEA | 70–75 | 99 |
| NHS Ester | NHS, EDC | 55–60 | 97 |
Critical Considerations in Process Optimization
Solvent Selection
Purification Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
